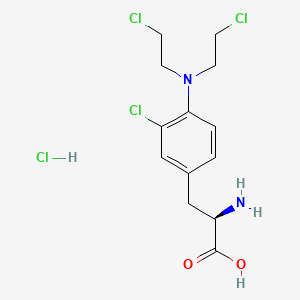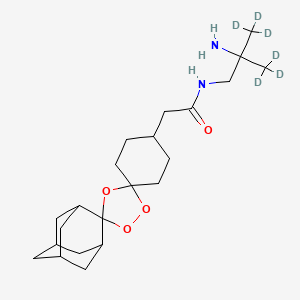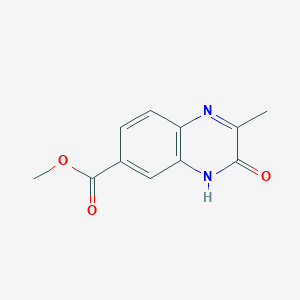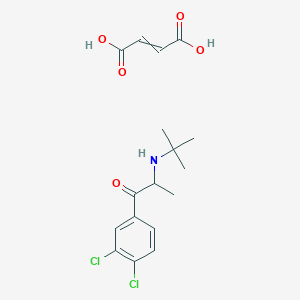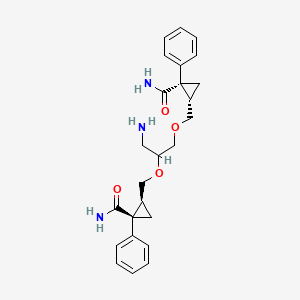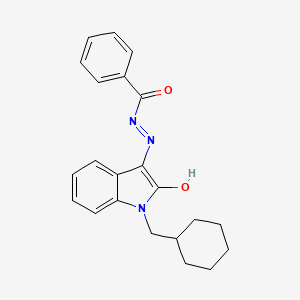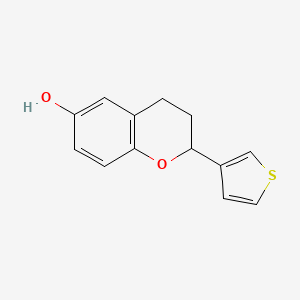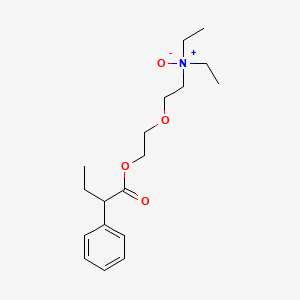
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is a chemical compound known for its diverse applications in scientific research. It is also referred to as Butamirate-N-Oxide Impurity. The molecular formula of this compound is C18H29NO4, and it has a molecular weight of 323.43 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the oxidation of the amine to form the oxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its amine form.
Substitution: The ester and amine groups can participate in substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield further oxidized derivatives, while reduction will revert the compound to its amine form .
Applications De Recherche Scientifique
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular processes and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a reference standard in pharmaceutical research.
Industry: The compound finds applications in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide involves its interaction with specific molecular targets. The compound can modulate enzyme activity and influence cellular pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine: The non-oxidized form of the compound.
2-Phenylbutanoic Acid: A precursor in the synthesis of the compound.
Ethylene Glycol: Another precursor used in the synthesis
Uniqueness
N,N-Diethyl-2-(2-((2-phenylbutanoyl)oxy)ethoxy)ethan-1-amine Oxide is unique due to its specific structural features and the presence of both ester and amine oxide functional groups. These features contribute to its diverse reactivity and wide range of applications in scientific research .
Propriétés
Formule moléculaire |
C18H29NO4 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
N,N-diethyl-2-[2-(2-phenylbutanoyloxy)ethoxy]ethanamine oxide |
InChI |
InChI=1S/C18H29NO4/c1-4-17(16-10-8-7-9-11-16)18(20)23-15-14-22-13-12-19(21,5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3 |
Clé InChI |
WAFKZNPBCDOLMJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)OCCOCC[N+](CC)(CC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
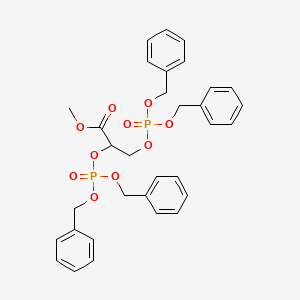
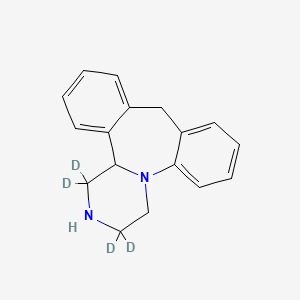
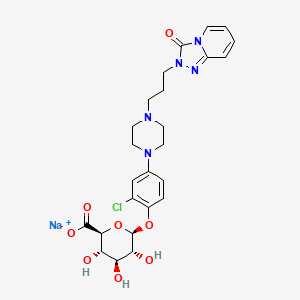
![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
